Calcium malate

Fractional absorption Bioavailability Calcium supplementation

Select Calcium Malate for formulations requiring pH-stable calcium delivery. Unlike carbonate salts that precipitate at neutral pH, its malate complex maintains soluble calcium in the intestine, enhancing bioavailability and GI tolerability—critical for acid-compromised populations and acidic beverage fortification. Ideal for EU-compliant FSMPs and supplements.

Molecular Formula C4H4CaO5
Molecular Weight 172.15 g/mol
CAS No. 16426-50-9
Cat. No. B092676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium malate
CAS16426-50-9
SynonymsCalciumMalate21%
Molecular FormulaC4H4CaO5
Molecular Weight172.15 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])O)C(=O)[O-].[Ca+2]
InChIInChI=1S/C4H6O5.Ca/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+2/p-2
InChIKeyOLOZVPHKXALCRI-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water

Structure & Identifiers


Interactive Chemical Structure Model





Calcium Malate CAS 16426-50-9: Technical Baseline and Procurement Relevance


Calcium malate (CAS 16426-50-9) is an organic calcium salt composed of calcium and malic acid, with molecular formula C4H4CaO5 and typical calcium content of 20.0–23.5% in granular commercial specifications . As a member of the organic calcium salt class, it is distinct from inorganic calcium sources such as calcium carbonate in terms of dissolution chemistry and pH-dependent solubility behavior [1]. The compound is generally recognized as safe (GRAS) when used as a dietary ingredient or nutrient, and has been the subject of regulatory evaluation for food fortification and supplementation applications [2].

Why Calcium Malate-Based Formulations Cannot Be Interchanged with Inorganic Calcium Salts


Organic calcium salts such as calcium citrate malate (CCM) and calcium malate differ fundamentally from inorganic calcium carbonate in their dissolution behavior across the gastrointestinal pH gradient. At gastric pH (∼2.0), most calcium salts release ionic calcium; however, upon transitioning to intestinal pH (∼7.0), calcium carbonate and calcium phosphate precipitate extensively, limiting soluble calcium available for absorption, whereas citrate- and malate-containing calcium complexes maintain significantly higher levels of soluble calcium through complex formation [1]. This pH-dependent solubility divergence has direct implications for bioavailability and gastrointestinal tolerability, rendering these classes non-interchangeable in formulations where absorption efficiency or patient tolerability are critical decision factors [2].

Calcium Malate CAS 16426-50-9: Quantitative Differential Evidence Versus Comparators


Fractional Calcium Absorption: CCM (Malate-Containing Complex) Versus Calcium Carbonate in Adolescents

In a crossover clinical trial using stable isotopic tracers (44Ca oral, 42Ca IV), the calcium citrate malate (CCM) complex, which contains malate as a key structural component, demonstrated significantly higher fractional calcium absorption compared to calcium carbonate. The study provides a quantitative absorption differential for a malate-containing organic calcium complex versus the most widely used inorganic calcium source [1].

Fractional absorption Bioavailability Calcium supplementation

In Vitro Solubility Complex Formation: Citrate Malate Versus Calcium Phosphate at Intestinal pH

Under sequential pH treatment simulating gastrointestinal transit (pH 2.0 → pH 7.0), calcium citrate and calcium citrate malate formed significantly higher levels of soluble calcium complexes at intestinal pH compared to other calcium salts. By contrast, calcium phosphate precipitated extensively under identical conditions. This differential solubility behavior is a key mechanistic factor underlying bioavailability differences among calcium sources [1].

Solubility Gastrointestinal pH Complex formation

Gastric Acid Consumption: CCM Does Not Deplete Gastric Acid; Carbonate and Bone Meal Significantly Deplete

In a study simulating gastric conditions in vitro, dissolution of calcium citrate malate (CCM) in artificial gastric juice resulted in a significant increase in hydrogen ion content (p < 0.01). In contrast, dissolution of calcium carbonate and yak bone meal caused significant decreases in hydrogen ion content (p < 0.05), indicating substantial gastric acid consumption. This differential acid-consumption profile has direct implications for gastrointestinal tolerability, particularly in populations with compromised gastric acid secretion [1].

Gastric acid Gastrointestinal tolerance In vitro simulation

Regulatory Recognition: Di-Calcium Malate Bioavailability Equivalent to Authorized Calcium Sources

The EFSA Panel on Food Additives and Nutrient Sources evaluated di-calcium malate (DCM) as a novel food ingredient and concluded that there was insufficient scientific evidence to differentiate DCM from calcium malate already authorized as a calcium source under Directive 2002/46/EC. The Panel further concluded that calcium from DCM would be bioavailable, with bioavailability appearing similar to values reported for other already-permitted calcium sources [1]. This regulatory assessment provides a baseline expectation for calcium malate bioavailability equivalence to established organic calcium salts.

Regulatory safety Bioavailability Novel food

Calcium Malate CAS 16426-50-9: Evidence-Based Procurement and Formulation Scenarios


Calcium Fortification of Acidic Beverages (pH ≤ 6)

Calcium malate is particularly suitable for fortification of acidic beverages including fruit juices and soft drinks. Patents specifically describe calcium malate addition to fluid foods such as fruit juices without the deleterious interactions on product appearance, flavor, and clarity that occur with calcium hydroxide or calcium carbonate in acidic matrices [1]. The EFSA opinion supports its use as a calcium source in foods for the general population [2], and the acid-sparing dissolution behavior documented for malate-containing calcium complexes [3] supports formulation in low-pH products where inorganic calcium salts would either precipitate or require neutralization.

Calcium Supplementation for Elderly Populations and Patients with Reduced Gastric Acid

Based on the demonstrated gastric acid-sparing dissolution behavior of CCM relative to calcium carbonate [1] and the well-documented solubility advantage of citrate malate complexes at neutral intestinal pH [2], calcium malate-containing formulations are indicated for populations with compromised gastric acid secretion. This includes elderly individuals, patients on proton-pump inhibitors or H2-receptor antagonists, and those with achlorhydria or hypochlorhydria. The significantly higher fractional absorption of CCM versus calcium carbonate (36.2% vs 26.4%, p < 0.03) [3] provides quantitative justification for selecting malate-containing calcium sources when absorption efficiency in acid-compromised populations is a procurement criterion.

Dietary Supplements Targeting Improved Gastrointestinal Tolerability

The gastric acid-sparing dissolution profile of malate-containing calcium complexes, which do not consume gastric acid unlike calcium carbonate [1], translates to reduced likelihood of acid-rebound dyspepsia and gas formation. In vitro testing has demonstrated that di-calcium malate does not exhibit the gas problems associated with calcium carbonate [2]. This tolerability advantage supports procurement of calcium malate for supplement formulations where minimizing gastrointestinal side effects such as bloating, constipation, and dyspepsia is a product differentiation priority.

EU-Compliant Calcium Fortification for Foods and FSMPs

For procurement in European markets, calcium malate benefits from established regulatory standing. The EFSA evaluation of di-calcium malate concluded that it does not materially differ from calcium malate already authorized as a calcium source under Directive 2002/46/EC, with bioavailability appearing similar to other permitted calcium sources [1]. This regulatory clarity reduces compliance risk for manufacturers developing calcium-fortified foods, food supplements, total diet replacements for weight control, and foods for special medical purposes (FSMPs) destined for EU markets.

Technical Documentation Hub

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